

Application Notes and Protocols: VU0542270 for KATP Current Inhibition

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Compound of Interest

Compound Name: VU0542270

Cat. No.: B2446619

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Introduction

VU0542270 is a potent and selective inhibitor of ATP-sensitive potassium (KATP) channels containing the SUR2 subunit, particularly the vascular Kir6.1/SUR2B subtype.^{[1][2][3][4]} This selectivity makes it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of SUR2-containing KATP channels in various tissues, including vascular smooth muscle. These application notes provide detailed information on the effective concentrations of **VU0542270** for inhibiting KATP currents and protocols for its use in electrophysiological experiments.

Quantitative Data: Inhibitory Potency of VU0542270

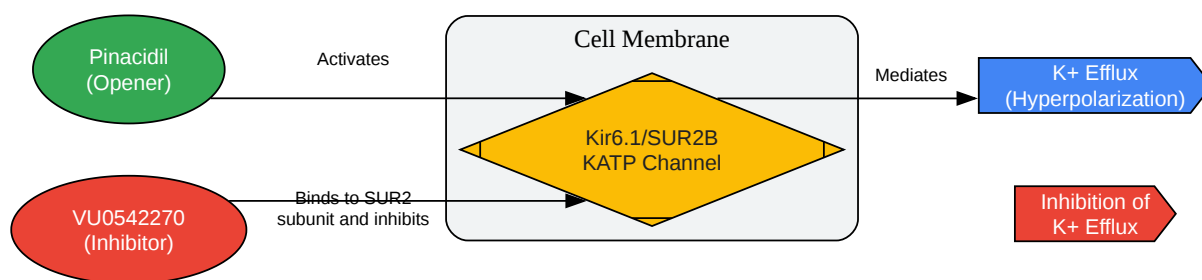
The inhibitory activity of **VU0542270** is highly specific for KATP channels containing the SUR2 subunit, with significantly lower potency against channels with the SUR1 subunit. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.

Channel Subtype	IC ₅₀ (nM)	Selectivity	Reference
Kir6.1/SUR2B	~100 - 129	>300-fold vs. Kir6.2/SUR1	^{[1][2][4]}
Kir6.2/SUR1	>30,000	-	^{[2][5]}

Table 1: Inhibitory potency of **VU0542270** against different KATP channel subtypes.

Signaling Pathway and Mechanism of Action

VU0542270 exerts its inhibitory effect by binding to the SUR2 subunit of the KATP channel complex.[1][2] The KATP channel is a hetero-octamer composed of four pore-forming Kir6.x subunits and four regulatory sulfonylurea receptor (SUR) subunits. In vascular smooth muscle, the predominant subtype is Kir6.1/SUR2B. The channel's activity is regulated by intracellular adenine nucleotides (ATP and ADP). High ATP levels close the channel, while a lower ATP/ADP ratio, as seen in metabolic stress, leads to channel opening. KATP channel openers, such as pinacidil, can also activate the channel. **VU0542270** acts as an antagonist, inhibiting the flow of potassium ions through the channel pore.



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Caption: Signaling pathway of KATP channel modulation.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Measuring KATP Current Inhibition

This protocol describes the methodology for measuring KATP channel currents in a heterologous expression system (e.g., HEK293 cells) and assessing the inhibitory effect of **VU0542270**.

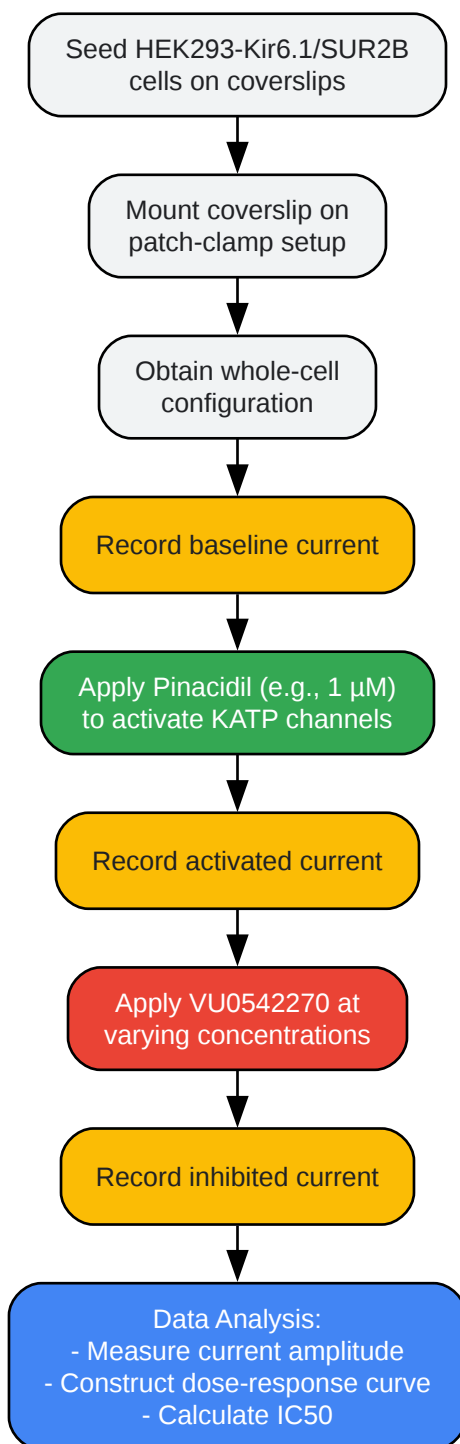
Materials:

- HEK293 cells stably expressing Kir6.1/SUR2B
- Cell culture reagents (DMEM, FBS, antibiotics)
- Poly-L-lysine coated glass coverslips
- Patch-clamp rig with amplifier, digitizer, and data acquisition software
- Borosilicate glass capillaries for pipette fabrication
- Micromanipulator
- Perfusion system

Solutions:

- Extracellular (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH)
- Intracellular (pipette) solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 1 MgATP (pH adjusted to 7.2 with KOH)
- **VU0542270** stock solution: 10 mM in DMSO
- Pinacidil stock solution: 10 mM in DMSO

Experimental Workflow:



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